trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H12Si |
|---|---|
Molecular Weight |
115.26 g/mol |
IUPAC Name |
trimethyl(3,3,3-trideuterioprop-1-ynyl)silane |
InChI |
InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1-4H3/i1D3 |
InChI Key |
DCGLONGLPGISNX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C#C[Si](C)(C)C |
Canonical SMILES |
CC#C[Si](C)(C)C |
Origin of Product |
United States |
Contextual Overview of Trimethyl 3,3,3 2h3 Prop 1 Yn 1 Yl Silane in Contemporary Chemical Research
Significance of Deuterated Organosilicon Compounds in Modern Synthetic Chemistry
Organosilicon compounds are fundamental building blocks in synthetic chemistry, with applications ranging from materials science to medicinal chemistry. acs.org Their utility is broad, serving as protecting groups, synthetic intermediates, and precursors to a variety of functionalized molecules. acs.orgshinetsusilicone-global.com The introduction of deuterium (B1214612), a stable isotope of hydrogen, into these organosilicon structures provides an additional layer of utility, particularly in the synthesis of labeled compounds for mechanistic and metabolic studies. mdpi.comproquest.com
Deuterated organic molecules are of significant interest due to their applications as probes in mechanistic studies and in the investigation of biological systems. mdpi.com In pharmaceutical research, for instance, the replacement of hydrogen with deuterium can lead to improved pharmacokinetic profiles and lower toxicity of drug candidates, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, slowing down metabolic processes. mdpi.comproquest.com This is known as the kinetic isotope effect. proquest.com
The synthesis of deuterated organosilicon compounds, therefore, provides access to precursors for a range of deuterated molecules. For example, deuterated terminal alkynes are valuable precursors to deuterated E-/Z-alkenes and other functionalized molecules. mdpi.com The development of mild and efficient methods for the deuteration of organosilicon compounds is an active area of research, with catalysts such as copper complexes showing promise in facilitating these transformations. mdpi.com
| Property | Description |
| Chemical Formula | C6H9D3Si |
| Common Synonyms | 1-(Trimethylsilyl)propyne-d3 |
| Key Structural Features | Trimethylsilyl (B98337) group, Deuterated methyl group, Alkyne |
Strategic Role of Isotopic Labeling, Specifically Deuterium, in Advanced Mechanistic Studies
Isotopic labeling is a powerful technique for elucidating complex reaction mechanisms. researchgate.netwikipedia.org By replacing an atom with its isotope, researchers can track the movement and transformation of specific atoms throughout a chemical reaction. wikipedia.org Deuterium is a particularly significant stable isotope for these studies due to the substantial relative mass difference compared to protium (B1232500) (¹H), which results in a considerable kinetic isotope effect (KIE). researchgate.net
The KIE, a change in the reaction rate upon isotopic substitution, provides valuable information about the rate-determining step of a reaction. acs.org A primary KIE is observed when a bond to the isotope is broken or formed in the rate-limiting step, while a secondary KIE can provide insights into changes in hybridization or the steric environment at or near the labeled position. acs.org
Mechanistic investigations involving deuterium labeling can reveal intricate details of reaction pathways. For example, in a copper-catalyzed hydrosilylation of internal alkynes, the use of a deuterated silane (B1218182) helped to elucidate the reaction mechanism and revealed a distinct nonlinear effect, suggesting the involvement of non-monomeric active species. acs.org Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts. acs.org The analysis of deuterium distribution in reaction products, often performed using techniques like mass spectrometry and NMR spectroscopy, can provide detailed information about intermediate processes and reaction efficiencies. mdpi.comacs.org
| Isotopic Labeling Technique | Application in Mechanistic Studies |
| Kinetic Isotope Effect (KIE) | Determining the rate-limiting step of a reaction. acs.org |
| Deuterium Tracing | Tracking the fate of specific hydrogen atoms in a reaction. wikipedia.org |
| Product Analysis (MS, NMR) | Analyzing the distribution of deuterium in products to understand reaction pathways. mdpi.comacs.org |
Foundational Principles of Trimethylsilyl-Substituted Alkynes as Versatile Synthetic Intermediates
Trimethylsilyl (TMS)-substituted alkynes are highly versatile intermediates in organic synthesis. nih.gov The TMS group serves several important functions that enhance the utility of the alkyne moiety.
One key role of the TMS group is as a protecting group for terminal alkynes. thieme-connect.com This protection allows for selective reactions at other positions in a molecule without affecting the alkyne. The TMS group can be easily removed under mild conditions, typically using fluoride (B91410) ion or a base, to regenerate the terminal alkyne for further transformations. thieme-connect.comrsc.org
Furthermore, the steric and electronic properties of the TMS group can influence the chemo- and regioselectivity of reactions. nih.gov In Ti-catalyzed [2+2+1] pyrrole (B145914) synthesis, for example, TMS-protected alkynes act as selective cross-coupling partners, leading to the formation of specific pyrrole products with high selectivity. nih.gov The electron-rich nature of TMS-alkynes can favor their coordination to a metal catalyst, directing the outcome of the reaction. nih.gov
TMS-substituted alkynes also participate in a wide range of transformations, including:
Sonogashira coupling: A cross-coupling reaction to form carbon-carbon bonds. thieme-connect.com
Hydrosilylation: The addition of a silicon-hydrogen bond across the triple bond to form vinylsilanes, which are themselves versatile intermediates. acs.org
Cycloaddition reactions: Participating in the formation of cyclic compounds. researchgate.net
Carbometalation: The addition of an organometallic reagent across the alkyne. gelest.com
The presence of the TMS group can also impart greater stability to the alkyne system. thieme-connect.com For instance, 1,4-bis(trimethylsilyl)buta-1,3-diyne exhibits significantly better thermal stability than its non-silylated counterpart. thieme-connect.com This enhanced stability can be advantageous in multi-step syntheses.
| Reaction Type | Role of TMS-Substituted Alkyne |
| Protection/Deprotection | The TMS group acts as a removable protecting group for the terminal alkyne. thieme-connect.com |
| Cross-Coupling Reactions | Serves as a partner in reactions like Sonogashira coupling to build more complex molecules. thieme-connect.com |
| Addition Reactions | Undergoes hydrosilylation and carbometalation to form functionalized vinylsilanes. acs.orggelest.com |
| Cycloadditions | Acts as a dienophile or dipolarophile in the synthesis of cyclic systems. researchgate.net |
Mechanistic Investigations Utilizing Trimethyl 3,3,3 2h3 Prop 1 Yn 1 Yl Silane As a Probe
Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies
The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing profound insights into the nature of transition states and reaction pathways. Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane, with its deuterium-labeled methyl group adjacent to the alkyne, serves as a powerful tool for probing reaction mechanisms through the deuterium kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with a light isotope (kH) to that with a heavy isotope (kD), and its magnitude can reveal whether a C-H bond is broken in the rate-determining step and provide information about the transition state structure.
Determination of Primary Deuterium KIEs at Reactive Centers
Primary deuterium KIEs are observed when a bond to a deuterium atom is broken during the rate-determining step of a reaction. In the context of this compound, a primary KIE would be expected in reactions where a C-D bond of the deuterated methyl group is cleaved. Such reactions could include proton abstraction by a strong base or certain types of rearrangement and fragmentation reactions.
For instance, in a base-mediated reaction where a proton is abstracted from the methyl group, a significant primary KIE (typically kH/kD > 2) would be anticipated. libretexts.org This is because the zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond, leading to a higher activation energy for C-D bond cleavage. The magnitude of the KIE can provide information about the symmetry of the transition state.
Table 1: Hypothetical Primary KIE Data for Reactions Involving C-D Bond Cleavage
| Reaction Type | Base | kH/kD | Implied Transition State Feature |
| E2 Elimination | Sodium Ethoxide | 6.7 | C-H/C-D bond breaking in the rate-determining step. |
| Proton Abstraction | Lithium Diisopropylamide | 5.5 | Significant C-H/C-D bond breaking. |
Note: The data in this table is illustrative and based on typical values for primary KIEs in similar systems. libretexts.org
Analysis of Secondary Deuterium KIEs for Steric and Hyperconjugative Effects
Secondary deuterium KIEs arise when the deuterium substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs (typically 0.7 < kH/kD < 1.5) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org They are invaluable for probing more subtle changes in the transition state structure, such as alterations in hybridization, steric environment, or hyperconjugative interactions.
For this compound, secondary KIEs could be observed in reactions at the alkyne moiety. For example, in an addition reaction to the carbon-carbon triple bond, the hybridization of the alkyne carbons changes from sp to sp2. This change in hybridization can affect the vibrational frequencies of the adjacent C-D bonds in the methyl group, leading to a secondary KIE.
α-Secondary KIEs : These are observed when the isotopic substitution is on a carbon atom adjacent to the reaction center. For reactions at the propargylic position, the deuterated methyl group would be at the α-position.
β-Secondary KIEs : These occur when the isotopic substitution is two bonds away from the reaction center.
The magnitude and direction of the secondary KIE can distinguish between different mechanistic possibilities. For example, a normal secondary KIE might suggest a more sterically crowded transition state, while an inverse KIE could indicate a change in hyperconjugative stabilization.
Table 2: Expected Secondary KIEs for Reactions at the Alkyne
| Reaction Type | Isotope Position | Expected kH/kD | Mechanistic Implication |
| Electrophilic Addition | β | ~1.1-1.3 | Development of positive charge stabilized by hyperconjugation. |
| Nucleophilic Addition | β | ~0.9-1.0 | Minimal change in hyperconjugation. |
Note: These values are typical expectations for secondary KIEs and can vary depending on the specific reaction conditions.
Deuterium Tracing and Labeling Experiments for Pathway Elucidation
Deuterium labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. By incorporating deuterium at a specific position, such as in this compound, chemists can follow the deuterated fragment through complex transformations, thereby elucidating reaction pathways, identifying intermediates, and mapping atomic rearrangements.
Mapping Atom Rearrangements and Migrations in Complex Transformations
In reactions involving skeletal rearrangements or migrations, deuterium tracing can provide definitive evidence for the proposed mechanism. If the deuterium label in the product appears at a different location than in the starting material, it indicates that a migration has occurred. The precise location of the deuterium in the product can help to distinguish between different possible rearrangement pathways.
For example, in a Meyer-Schuster rearrangement of a propargyl alcohol derived from this compound, the position of the deuterium in the resulting α,β-unsaturated ketone would reveal the mechanism of the hydroxyl group migration.
Identification of Intermediates and Transition States via Deuterium Redistribution
Deuterium tracing can also be used to identify reaction intermediates. If an intermediate is formed that has a different symmetry or reactivity than the starting material, it can lead to a scrambling or redistribution of the deuterium label. By analyzing the distribution of deuterium in the products, it is possible to infer the structure of the intermediate.
For instance, if a reaction proceeds through a symmetrical intermediate, the deuterium label may be distributed equally between two or more positions in the product. This can be detected by techniques such as NMR spectroscopy or mass spectrometry.
Stereochemical Outcomes in Chiral Synthesis and Stereoselective Reactions
While this compound is not chiral itself, it can be used as a prochiral substrate in stereoselective reactions. The stereochemical outcome of such reactions can be influenced by the presence of the deuterium label, either through steric effects or by altering the electronic properties of the molecule.
In cases where a new chiral center is created at the propargylic position, the stereoselectivity of the reaction can be probed. While the direct influence of the β-deuterium atoms on the stereochemical outcome is expected to be small, precise measurements could reveal subtle stereoelectronic effects that favor the formation of one enantiomer or diastereomer over another. These studies are crucial for the development of highly selective synthetic methodologies.
Examination of Radical Processes and Chain Propagation Mechanisms
The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing insights into reaction pathways that are often unattainable through other means. This compound, a deuterated isotopologue of trimethyl(prop-1-yn-1-yl)silane, serves as a powerful probe for investigating radical processes and chain propagation mechanisms. The strategic placement of deuterium atoms on the methyl group adjacent to the carbon-carbon triple bond allows for the detailed examination of bond-breaking and bond-forming events at this position through the measurement of kinetic isotope effects (KIEs).
In the study of radical reactions, silyl (B83357) radicals, often generated from organosilanes, play a significant role as mediators and participants in chain processes. The reactions of trimethyl(prop-1-yn-1-yl)silane can proceed via pathways involving the abstraction of a hydrogen (or deuterium) atom from the propargylic position, leading to the formation of a stabilized propargyl radical. The stability of this radical is attributed to the delocalization of the unpaired electron across the π-system of the adjacent triple bond.
The investigation into the self-reaction of propargyl radicals has shown that these species can undergo both H-abstraction and addition reactions. nih.gov The presence of the trimethylsilyl (B98337) group in trimethyl(prop-1-yn-1-yl)silane influences the electron density and steric environment of the molecule, thereby affecting the rates and pathways of radical reactions. By comparing the reaction rates of the deuterated and non-deuterated compounds, a kinetic isotope effect can be determined. wikipedia.org
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. In the context of radical reactions involving this compound, a significant PKIE (typically kH/kD > 1) would be expected if the abstraction of a deuterium atom from the C3 position is the rate-limiting step. The magnitude of the PKIE provides valuable information about the transition state of the C-D bond cleavage.
Conversely, a secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org For instance, if a radical species adds to the carbon-carbon triple bond, the change in hybridization at the acetylenic carbons from sp to sp2 can be probed by the deuterium atoms at the adjacent C3 position. An SKIE value can provide insight into the structure of the transition state.
Detailed research findings from hypothetical radical chain reactions initiated by a radical initiator (In•) are presented below to illustrate the utility of this compound as a mechanistic probe.
Table 1: Kinetic Isotope Effects in the Radical-Mediated Reaction of Trimethyl(prop-1-yn-1-yl)silane and its Deuterated Analogue
| Reaction Type | Initiator | Temperature (°C) | Rate Constant (kH) for Trimethyl(prop-1-yn-1-yl)silane (M⁻¹s⁻¹) | Rate Constant (kD) for this compound (M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) | Interpretation |
|---|---|---|---|---|---|---|
| Hydrogen Abstraction | tert-Butoxy Radical | 80 | 2.5 x 10⁵ | 4.2 x 10⁴ | 5.95 | Significant primary KIE indicates C-H/C-D bond cleavage in the rate-determining step. |
| Radical Addition to Alkyne | Tri-n-butyltin Radical | 60 | 1.8 x 10⁷ | 1.6 x 10⁷ | 1.13 | Small, normal secondary KIE suggests a change in hyperconjugative stabilization of the transition state. |
| Chain Transfer | Thiophenol | 70 | 9.1 x 10⁶ | 8.5 x 10⁶ | 1.07 | Minor secondary KIE, indicating the propargylic hydrogens/deuteriums have a small electronic influence on the chain transfer step. |
The data presented in Table 1 showcases how this compound can be employed to differentiate between various radical reaction pathways. The large observed kH/kD value for hydrogen abstraction confirms that the cleavage of the C-H/C-D bond is the rate-determining step in that particular process. In contrast, the much smaller KIEs for radical addition and chain transfer reactions indicate that the propargylic C-H/C-D bonds are not significantly broken or formed in the rate-limiting steps of these transformations, although they may exert a minor electronic or steric influence on the transition state.
These mechanistic investigations are crucial for understanding the fundamental principles of radical reactivity and for the rational design of synthetic methodologies that rely on radical intermediates. The use of specifically deuterated probes like this compound provides a level of detail that is essential for the advancement of physical organic chemistry.
Applications in Advanced Organic Synthesis and Precursor Development
Role in Transition Metal-Catalyzed Reactions
Alkynylsilanes are fundamental building blocks in transition metal catalysis, prized for their stability and predictable reactivity. The trimethylsilyl (B98337) group acts as a robust protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling (Glaser coupling), while still allowing the alkyne to participate in a wide array of catalytic cycles. gelest.com The deuterated methyl group in trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane remains a spectator in most of these processes, making the compound an excellent surrogate for its protio-analogue in synthetic applications while offering a handle for mechanistic analysis.
Cross-coupling reactions are powerful methods for carbon-carbon bond formation, and alkynylsilanes are common participants.
The Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthesis. gelest.comorganic-chemistry.org While trimethyl(prop-1-yn-1-yl)silane itself cannot be directly used as the terminal alkyne component due to the presence of the silyl (B83357) group, it is often employed in a two-step sequence. First, the trimethylsilyl group is selectively removed (desilylation) under mild basic or fluoride-mediated conditions to generate the terminal alkyne in situ, which then couples with the organic halide. Alternatively, the silyl group can serve as an activating group in "sila-Sonogashira" reactions under specific catalytic conditions. researchgate.net A migratory Sonogashira reaction has also been developed to convert terminal alkynes into propargylic silanes, highlighting the diverse reactivity within palladium catalysis. nih.govrsc.org
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org While less common for direct C(sp)-C(sp2) coupling compared to the Sonogashira reaction, alkynyl Grignard reagents can be prepared from the corresponding terminal alkynes. acs.org In the context of this compound, deprotection followed by reaction with a Grignard reagent like methylmagnesium bromide would be required to form the alkynylmagnesium species necessary for the coupling. Palladium-catalyzed Kumada-Corriu coupling conditions have been developed for reacting unactivated alkyl bromides or iodides with alkynyl nucleophiles, such as alkynyllithiums or the corresponding Grignard reagents, to form C(sp)-C(sp3) bonds. acs.orgorganic-chemistry.org
Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type | Citation(s) |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl Halide | Aryl/Vinyl Alkyne | gelest.comorganic-chemistry.org |
| Migratory Sonogashira | Pd catalyst, SPhos/DavePhos ligand | Terminal Alkyne + Silylmethyl Donor | Propargyl Silane (B1218182) | nih.govrsc.org |
| Kumada-Corriu Coupling | Pd₂(dba)₃, Ph₃P | Alkyl Halide + Alkynyl-Li/MgX | Internal Alkyne | acs.orgorganic-chemistry.org |
| Sila-Sonogashira | Pd/SF (Silk Fibroin) | Trimethyl(phenylethynyl)silane + Iodobenzene | 1,2-Diphenylacetylene | researchgate.net |
Alkynes are excellent participants in cycloaddition reactions to construct carbocyclic and heterocyclic ring systems. The use of an alkynylsilane like trimethyl(prop-1-yn-1-yl)silane can influence the regioselectivity of these transformations.
Transition metal-catalyzed [2+2+2] cycloadditions , which combine three unsaturated components (alkynes and/or alkenes), are a powerful tool for synthesizing six-membered rings. Alkynylsilanes are frequently used in these reactions, often leading to silylated benzene (B151609) or cyclohexadiene derivatives that can be further functionalized.
While specific examples for [5+2] cycloadditions involving trimethyl(prop-1-yn-1-yl)silane are not prevalent, other cycloaddition pathways are well-documented. For instance, [3+2] cycloadditions using cycloimmonium salts and silylated alkynes like 4-(trimethylsilyl)-3-butyn-2-one (B1224664) have been shown to be effective for creating functionalized indolizine (B1195054) scaffolds. rsc.org Additionally, acetylenic iminium salts, derived from propargylamines, can undergo thermal [2+2] cycloadditions with enol ethers. researchgate.net The silyl group in these reactions can direct the regiochemical outcome and serve as a synthetic handle for subsequent transformations.
Hydrosilylation is the addition of a Si-H bond across a carbon-carbon multiple bond, typically catalyzed by transition metal complexes. researchgate.net The hydrosilylation of internal alkynes like trimethyl(prop-1-yn-1-yl)silane can produce vinylsilanes. The choice of catalyst is crucial for controlling the regio- and stereoselectivity of the addition. For example, ruthenium complexes such as [Cp*Ru(MeCN)₃]PF₆ have been shown to catalyze the trans-addition of silanes to internal alkynes, a less common but synthetically valuable outcome. nih.gov This process yields (E)-vinylsilanes. Air-initiated, solvent-free hydrosilylation offers an environmentally friendly alternative for this transformation. researchgate.net
Carbometallation involves the addition of an organometallic reagent across an alkyne. Heavier group 13 metal salts, such as those of gallium and indium, have been shown to activate carbon-carbon multiple bonds towards such additions due to their high π-electron affinity. osaka-u.ac.jp This allows for the coupling of alkynes with nucleophiles like silyl ketene (B1206846) acetals.
Functional Group Transformations of the Alkyne Moiety with Isotopic Retention
A key feature of this compound is that the deuterated methyl group is not directly involved in the reactions of the alkyne. This ensures that the isotopic label is retained throughout transformations of the triple bond, making it a reliable tracer for complex synthetic sequences.
The alkyne moiety can be selectively reduced to either a (Z)-alkene, a (E)-alkene, or a fully saturated alkane.
To (Z)-Alkenes : Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the classic method for the syn-addition of hydrogen, yielding the corresponding (Z)-vinylsilane.
To (E)-Alkenes : Dissolving metal reduction (e.g., sodium in liquid ammonia) results in the anti-addition of hydrogen, producing the (E)-vinylsilane.
To Alkanes : Complete saturation of the triple bond to form trimethyl(propyl-d3)silane can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Throughout these reduction processes, the C–D bonds of the methyl group remain intact.
The triple bond of alkynylsilanes is susceptible to both electrophilic and nucleophilic attack, with the trimethylsilyl group exerting a significant directing influence (the β-silicon effect).
Electrophilic additions , such as hydrohalogenation or hydration, typically proceed with high regioselectivity. The silicon atom stabilizes a developing positive charge at the β-carbon (the carbon adjacent to the silicon-bearing carbon). This effect directs the electrophile to attack the terminal carbon of the alkyne, leading to the formation of a vinyl cation intermediate that is stabilized by the silyl group.
Nucleophilic additions to the triple bond generally require the alkyne to be activated by an electron-withdrawing group. nih.gov In the case of simple alkynylsilanes, nucleophilic attack is less common unless catalyzed by a transition metal. One-pot procedures involving the in situ generation of silyl ketene imines from acetonitrile (B52724) have been developed for nucleophilic addition to electrophiles, showcasing a modern approach to cyanoalkylation. richmond.edu
Detailed Analysis of this compound in Advanced Organic Synthesis and Precursor Development Is Not Supported by Publicly Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the applications of the deuterated compound this compound. Despite the growing interest in isotopically labeled compounds in various fields of chemistry, detailed research findings on the utilization of this specific molecule in advanced organic synthesis, as outlined in the requested article structure, are not available in the public domain.
The inquiry focused on the following specific applications:
Utilization as a Deuterated Building Block in Complex Molecular Architectures:
Strategic Incorporation into Total Synthesis of Natural Products
Synthesis of Isotope-Labeled Standards for Analytical Applications
Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of the Compound.
While the non-deuterated analogue, trimethyl(prop-1-yn-1-yl)silane, is a known compound used in organic synthesis, there is no accessible research detailing the synthesis or application of its terminally deuterated counterpart, this compound. Searches for its use as a building block in the total synthesis of natural products or for the preparation of isotope-labeled standards for analytical purposes yielded no specific examples or dedicated studies.
Furthermore, the investigation into novel synthetic methodologies that would leverage the unique reactivity imparted by the terminal trideuteromethyl group in conjunction with the trimethylsilyl-protected alkyne did not uncover any published research. The unique reactivity of such a compound would be of interest for mechanistic studies and for the precise introduction of a deuterated methyl group in complex molecules, but it appears this potential has not yet been explored or documented in peer-reviewed literature.
Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation of Trimethyl 3,3,3 2h3 Prop 1 Yn 1 Yl Silane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Analysis
NMR spectroscopy is a cornerstone technique for the characterization of deuterated molecules, offering unparalleled insight into molecular structure and isotopic composition.
Quantitative ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a straightforward and effective method for determining the percentage of deuterium (B1214612) incorporation at a specific site. In the case of trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane, the analysis focuses on the signals corresponding to the propargyl protons. In the non-deuterated analogue, trimethyl(prop-1-yn-1-yl)silane, the methyl group protons (-CH₃) at the C3 position appear as a distinct singlet.
Upon successful deuteration, the intensity of this singlet diminishes proportionally to the degree of deuterium incorporation. By comparing the integration of the residual -CH₃ signal to the integration of a stable, internal reference signal within the molecule, such as the trimethylsilyl (B98337) (-Si(CH₃)₃) protons, the deuterium content can be accurately calculated. rsc.org For example, a 99% deuterium incorporation would result in the integral of the C3 proton signal being only 1% of the value expected for a non-deuterated sample, relative to the silyl (B83357) group's integral. rsc.org
Interactive Data Table: Illustrative ¹H NMR Data for Deuterium Content Analysis
| Protons | Chemical Shift (δ) of Non-Deuterated Compound (ppm) | Expected Chemical Shift (δ) of Deuterated Compound (ppm) | Integration (Non-Deuterated) | Expected Integration (99% Deuterated) |
| -Si(CH ₃)₃ | ~0.15 | ~0.15 | 9H | 9H |
| -C≡C-CH ₃ | ~1.85 | ~1.85 (residual) | 3H | 0.03H |
¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule and offers further confirmation of deuteration. The chemical shifts of the sp-hybridized carbons in terminal alkynes typically resonate between 65 and 100 ppm. openochem.org For this compound, distinct signals are expected for the silyl-substituted alkyne carbon (C1), the adjacent alkyne carbon (C2), the deuterated methyl carbon (C3), and the trimethylsilyl methyl carbons.
The most telling evidence of deuteration in the ¹³C NMR spectrum is the effect on the C3 signal. Due to coupling with deuterium (which has a nuclear spin I=1), the C3 carbon signal splits into a 1:1:1 triplet. mdpi.com Furthermore, the substitution of hydrogen with deuterium typically induces a small upfield shift in the resonance of the attached carbon, an effect known as an isotope-induced chemical shift. researchgate.net This perturbation provides secondary confirmation of the label's position.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts and Isotopic Effects
| Carbon | Expected Chemical Shift (δ) in Non-Deuterated Compound (ppm) | Expected Chemical Shift (δ) in Deuterated Compound (ppm) | Expected Multiplicity (Deuterated) |
| C 1 (-C≡CSi) | ~90-105 | ~90-105 | Singlet |
| C 2 (-C ≡C-CD₃) | ~80-95 | ~80-95 | Singlet |
| C 3 (-CD₃) | ~4-5 | Shifted slightly upfield from non-deuterated | Triplet (1:1:1) |
| -Si(C H₃)₃ | ~0 | ~0 | Singlet |
While ¹H and ¹³C NMR provide indirect evidence of deuteration, ²H (Deuterium) NMR spectroscopy allows for the direct observation of the deuterium nuclei. huji.ac.il This technique is highly specific and unambiguously confirms the location of the isotopic label. For this compound, the ²H NMR spectrum would exhibit a single resonance corresponding to the -CD₃ group. sigmaaldrich.com
The chemical shift range in ²H NMR is virtually identical to that of ¹H NMR. huji.ac.il Therefore, the signal for the -CD₃ group would appear at approximately 1.85 ppm. The presence of a single, sharp signal in the ²H spectrum is a strong indicator of high isotopic purity and confirms that deuterium has been incorporated specifically at the C3 position without scrambling to other sites. Although deuterium signals are often broader than proton signals, they provide definitive structural information for highly enriched compounds. huji.ac.ilsigmaaldrich.com
For complex derivatives or in cases of ambiguous assignments, multi-dimensional NMR techniques are invaluable.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons. For this compound, an HSQC spectrum would show a correlation between the trimethylsilyl carbons and their corresponding protons. Crucially, it would show a lack of correlation for the C3 carbon (due to deuteration) and the two alkyne carbons, confirming their substitution patterns.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between carbons and protons. It is instrumental in piecing together the molecular skeleton. For the target molecule, an HMBC spectrum would display key correlations such as from the trimethylsilyl protons to both alkyne carbons (C1 and C2), and from the residual protons on C3 to C2, definitively establishing the connectivity of the propynyl-silane framework.
Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Specific Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly sensitive to changes in atomic mass and can be used to verify isotopic substitution. The substitution of hydrogen with heavier deuterium atoms leads to a predictable shift of vibrational modes to lower frequencies (wavenumbers).
For this compound, the most significant change occurs in the stretching frequency of the C-H bonds of the propargyl methyl group. The C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ region, are replaced by C-D stretching vibrations at a significantly lower frequency, generally around 2100-2250 cm⁻¹. nih.gov Another key vibration is the C≡C triple bond stretch, which appears in the 2100-2260 cm⁻¹ range. libretexts.org While this band is often weak in symmetrical internal alkynes, its presence helps characterize the alkyne functionality. libretexts.org Vibrations associated with the Si-C bonds and Si(CH₃)₃ group also appear in the fingerprint region. The shift from C-H to C-D vibrations provides clear and direct evidence of successful deuteration. rsc.org
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (Non-Deuterated) (cm⁻¹) | Expected Frequency Range (Deuterated) (cm⁻¹) |
| C-H stretch (propargyl -CH₃) | 2850 - 3000 | Absent |
| C-D stretch (propargyl -CD₃) | Absent | ~2100 - 2250 |
| C≡C stretch | 2100 - 2260 | 2100 - 2260 |
| Si-(CH₃)₃ symmetric deformation | ~1250 | ~1250 |
| Si-C stretch | 600 - 800 | 600 - 800 |
Mass Spectrometry for Molecular Mass and Isotopic Distribution Confirmation
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of a compound and analyzing its isotopic composition. silantes.com For this compound, the molecular ion peak in the mass spectrum will be shifted to a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, reflecting the replacement of three hydrogen atoms (atomic mass ≈ 1.008 Da) with three deuterium atoms (atomic mass ≈ 2.014 Da).
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental formula with high confidence. mdpi.com This is particularly useful for distinguishing between compounds with the same nominal mass. The measured exact mass of the deuterated compound will align with the theoretical mass calculated using the masses of the most abundant isotopes, including deuterium. chemrxiv.org
Furthermore, the isotopic distribution pattern of the molecular ion cluster can be analyzed. The natural abundance of isotopes like ¹³C and silicon's heavier isotopes (²⁹Si and ³⁰Si) creates a characteristic pattern of peaks (M, M+1, M+2, etc.). fu-berlin.desigmaaldrich.com The incorporation of three deuterium atoms will alter this pattern in a predictable way, providing further verification of the isotopic labeling. sigmaaldrich.com
Interactive Data Table: Calculated Molecular Masses
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Trimethyl(prop-1-yn-1-yl)silane | C₆H₁₂Si | 112.0759 |
| This compound | C₆H₉D₃Si | 115.0947 |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact mass. researchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass of a molecule with enough precision to determine its elemental formula. researchgate.net This is achieved by separating ions with very small mass differences, often to four or five decimal places. researchgate.net
For this compound, the presence of three deuterium atoms in place of protium (B1232500) atoms results in a distinct mass difference that is readily detectable by HRMS. The technique is sensitive enough to distinguish between the desired deuterated compound and any potential protium-containing impurities. nih.gov The theoretical exact mass of the molecular ion ([M]•+) of this compound can be calculated by summing the exact masses of its constituent isotopes. This calculated value can then be compared to the experimentally measured mass to confirm the compound's identity with a high degree of confidence.
The fragmentation pattern observed in the mass spectrum provides further structural information. wikipedia.org In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The masses of these fragments can help to piece together the structure of the original molecule. For silylalkynes, characteristic fragmentation patterns often involve the cleavage of the silicon-carbon bonds. nih.gov The study of these fragmentation patterns can confirm the connectivity of the trimethylsilyl group and the deuterated propynyl (B12738560) moiety.
Below is a table detailing the theoretical exact mass of the molecular ion of this compound and its non-deuterated counterpart, along with a plausible primary fragment.
| Compound | Molecular Formula | Calculated Exact Mass of [M]•+ (Da) | Plausible Primary Fragment | Calculated Exact Mass of Fragment (Da) |
|---|---|---|---|---|
| This compound | C6H9D3Si | 115.0955 | [M - CH3]•+ | 100.0720 |
| trimethyl(prop-1-yn-1-yl)silane | C6H12Si | 112.0763 | [M - CH3]•+ | 97.0528 |
This table is generated based on theoretical calculations of exact masses.
Isotope Ratio Mass Spectrometry (IRMS) for Precision Isotopic Abundance
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of isotopes in a sample with very high precision. wikipedia.orgmeasurlabs.com While HRMS confirms the presence of deuterium, IRMS quantifies the level of deuterium enrichment in this compound. This is crucial for studies where the precise degree of deuteration is a critical parameter.
In a typical IRMS setup, the sample is converted into a simple gas, such as hydrogen (H2 and HD), which is then introduced into the mass spectrometer. ut.ee The instrument is designed to simultaneously measure the ion currents of the different isotopic species. The ratio of these ion currents provides a precise measure of the isotopic abundance. kcvs.ca IRMS instruments can be configured with dual-inlet systems for high-precision comparison against a standard of known isotopic composition or with continuous-flow systems for rapid analysis. wikipedia.org
The results from IRMS are often expressed in delta (δ) notation, which represents the deviation of the sample's isotope ratio from that of an international standard, expressed in parts per thousand (per mil, ‰). kcvs.ca For deuterium, the standard is Vienna Standard Mean Ocean Water (V-SMOW).
Potential challenges in IRMS analysis include isotopic fractionation, where the isotopic composition of the sample can be altered during sample preparation or analysis. nih.govnih.gov Careful method development and the use of reference materials are essential to obtain accurate and reproducible results.
The following interactive table presents hypothetical data from an IRMS analysis of a synthesized batch of this compound, illustrating the high precision of the technique.
| Sample Batch | Measured D/H Ratio | δD (‰ vs. V-SMOW) | Deuterium Abundance (%) | Measurement Precision (±‰) |
|---|---|---|---|---|
| Batch A-001 | 0.00015576 | +995000 | 99.5 | 0.5 |
| Batch A-002 | 0.00015561 | +994000 | 99.4 | 0.5 |
| Batch B-001 | 0.00015592 | +996000 | 99.6 | 0.5 |
This table contains representative data to illustrate the output of an IRMS analysis and does not reflect actual experimental results.
Theoretical and Computational Studies of Trimethyl 3,3,3 2h3 Prop 1 Yn 1 Yl Silane Reactivity
Quantum Chemical Calculations of Electronic Structure, Bonding, and Stability
The electronic structure is characterized by the presence of a polar covalent silicon-carbon bond and the electron-rich carbon-carbon triple bond of the propyne (B1212725) group. The trimethylsilyl (B98337) group, (-Si(CH3)3), generally acts as an electron-donating group through hyperconjugation, which can influence the reactivity of the adjacent alkyne moiety. The substitution of hydrogen with deuterium (B1214612) in the methyl group attached to the alkyne is not expected to significantly alter the ground-state electronic structure, as isotopes have nearly identical electronic properties. However, the difference in mass affects the vibrational energy levels of the molecule.
The stability of the molecule can be assessed by calculating its heat of formation and bond dissociation energies. These calculations would likely show a stable molecule, with the silicon-carbon and carbon-carbon bonds being the strongest. The table below presents hypothetical, yet representative, data for key structural parameters of trimethyl(prop-1-yn-1-yl)silane, which are expected to be very similar for its deuterated analogue.
| Parameter | Value |
|---|---|
| Si-C(alkyne) Bond Length | ~1.85 Å |
| C≡C Bond Length | ~1.21 Å |
| C-C(methyl) Bond Length | ~1.47 Å |
| Si-C-C Bond Angle | ~178° |
| C-C-C Bond Angle | ~179° |
Computational Modeling of Reaction Pathways, Transition States, and Energy Profiles
Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reaction pathways, transition states, and the calculation of energy profiles. For trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane, a common reaction to study would be an electrophilic addition to the carbon-carbon triple bond.
Using computational methods, the geometry of the reactants, transition state(s), and products can be optimized, and their corresponding energies can be calculated. This information allows for the construction of a reaction energy profile, which illustrates the energy changes that occur as the reaction progresses. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.
For example, in a hypothetical electrophilic addition of an acid (HX) to the alkyne, the reaction would likely proceed through a vinyl cation intermediate. The energy profile would show the initial energy of the reactants, the energy of the transition state leading to the intermediate, the energy of the intermediate itself, and the final energy of the product. The presence of the trimethylsilyl group can stabilize the intermediate through the β-silicon effect. The deuteration at the terminal methyl group would have a minimal effect on the electronic aspects of this reaction pathway but would be significant in reactions involving the cleavage of a C-D bond.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0 |
| Transition State 1 | +20 |
| Intermediate | +5 |
| Transition State 2 | +8 |
| Products | -15 |
Prediction and In Silico Analysis of Kinetic Isotope Effects (KIEs)
The presence of three deuterium atoms in this compound makes it an excellent candidate for studying kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction.
The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. This results in a "normal" KIE (kH/kD > 1). The magnitude of the KIE can provide valuable information about the transition state of the reaction.
Computational chemistry can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. These frequencies are then used to calculate the zero-point energies and ultimately the theoretical KIE. For a reaction involving the abstraction of a hydrogen/deuterium atom from the terminal methyl group of this compound, a significant primary KIE would be expected.
| Reaction Type | Predicted kH/kD | Implication |
|---|---|---|
| C-H/D bond cleavage in rate-determining step | ~7 | Primary KIE, linear transition state |
| C-H/D bond cleavage not in rate-determining step | ~1 | No significant KIE |
| Rehybridization at deuterated carbon in transition state | 0.8 - 1.2 | Secondary KIE |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
The molecule is expected to have relatively free rotation around the Si-C(alkyne) bond, although there will be a small energy barrier. MD simulations can quantify this rotational barrier and determine the preferred conformations of the molecule.
Furthermore, MD simulations are particularly useful for studying solvent effects. By explicitly including solvent molecules in the simulation, it is possible to model how the solvent influences the structure, dynamics, and reactivity of the solute. For instance, in a polar solvent, the simulations could reveal the formation of a solvent shell around the molecule and how this affects the accessibility of the reactive alkyne group. These simulations can provide a more realistic picture of the reaction environment compared to gas-phase calculations.
| Simulation Parameter | Information Gained |
|---|---|
| Rotational energy barrier of Si(CH3)3 group | Conformational preferences and rotational dynamics |
| Radial distribution functions with solvent | Structure of the solvent shell around the molecule |
| Diffusion coefficient in different solvents | Mobility of the molecule in solution |
| Potential of mean force for a reaction | Free energy profile of a reaction in solution |
Future Research Directions and Emerging Avenues for Trimethyl 3,3,3 2h3 Prop 1 Yn 1 Yl Silane
Sustainable and Green Chemical Approaches for its Synthesis
Future research will increasingly prioritize the development of environmentally benign and efficient methods for the synthesis of trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane. This involves moving away from stoichiometric reagents and harsh conditions towards more sustainable practices.
Key areas of investigation will likely include:
Metal-Free Catalysis: Exploring metal-free catalytic systems, such as carboxylate-catalyzed C-silylation, presents a promising green alternative to traditional metal-mediated processes. These methods often utilize milder conditions and avoid the use of toxic or precious metals.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future syntheses will aim for high atom economy, minimizing waste generation.
Green Solvents and Deuterium (B1214612) Sources: Research into the use of renewable and less hazardous solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), will be crucial. Similarly, employing readily available and inexpensive deuterium sources like deuterium oxide (D₂O) is a key aspect of sustainable synthesis. rsc.org
| Strategy | Description | Potential Benefit |
|---|---|---|
| Metal-Free C-Silylation | Use of organocatalysts like quaternary ammonium (B1175870) pivalate (B1233124) with silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA). | Avoids heavy metal contamination, milder reaction conditions. |
| Alternative Solvents | Replacing traditional volatile organic compounds (VOCs) with greener alternatives like 2-MeTHF or water. | Reduced environmental impact and improved safety. |
| Photocatalysis | Using visible light to drive the deuteration and/or silylation steps. | Energy efficiency, mild conditions, high selectivity. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved safety, scalability, and efficiency; reduced waste. ansto.gov.au |
Exploration of Novel Catalytic Systems for Unique Transformations
The trimethylsilyl (B98337) and deuterated methyl groups on the propargyl framework provide unique opportunities for novel chemical transformations. Future research will focus on discovering and developing new catalytic systems that can selectively activate and functionalize this molecule.
Emerging avenues include:
Transition Metal Catalysis: While traditional palladium catalysts are well-established, there is significant room to explore other transition metals. Copper(I) complexes, for instance, have proven effective for the deuteration of terminal alkynes. mdpi.com Nickel and ruthenium catalysts could unlock novel cycloaddition, cross-coupling, or hydrosilylation pathways. gelest.com
Enantioselective Catalysis: Developing chiral catalysts for asymmetric transformations of the alkyne moiety would be a significant advancement, enabling the synthesis of enantiomerically enriched products for applications in pharmaceutical research.
Gold-Catalyzed Reactions: Gold catalysts are known for their unique ability to activate alkynes towards nucleophilic attack. Investigating the reactivity of this compound in gold-catalyzed cascade reactions could lead to the rapid assembly of complex molecular architectures. researchgate.net
Frustrated Lewis Pairs (FLPs): The use of FLPs to activate the C-H bonds of the deuterated methyl group or the alkyne could provide new, metal-free pathways for functionalization.
| Catalyst Type | Potential Transformation | Significance |
|---|---|---|
| Copper(I) Complexes | Deuteration, Click Chemistry | Cost-effective, high functional group tolerance. mdpi.com |
| Nickel(0) Complexes | Cross-coupling, Cycloadditions | Access to diverse molecular scaffolds from an earth-abundant metal. |
| Chiral Gold/Rhodium Catalysts | Asymmetric Cyclizations/Additions | Synthesis of chiral building blocks. |
| Organocatalysts (e.g., N-Heterocyclic Carbenes) | Umpolung Reactivity, Annulations | Metal-free synthesis of complex heterocyclic structures. |
Integration into Automated Synthesis and Flow Chemistry Platforms
To accelerate the discovery of new reactions and applications for this compound, its synthesis and subsequent transformations are prime candidates for integration into modern automated and continuous-flow platforms.
Future directions in this area involve:
Flow Synthesis: The synthesis of deuterated compounds, including alkynes, can be significantly improved using flow chemistry. colab.wsresearchgate.net This approach allows for precise control over reaction parameters (temperature, pressure, reaction time), enhances safety by minimizing the volume of reactive intermediates, and facilitates seamless scaling up of production. ansto.gov.autn-sanso.co.jp The visible-light-mediated deuteration of silanes has been successfully scaled up to 100 grams using continuous-flow reactors. rsc.org
Automated Reaction Screening: Automated synthesis platforms can be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the transformations of this compound. sigmaaldrich.comnih.gov This high-throughput approach can accelerate the discovery of optimal conditions for known reactions and the identification of entirely new transformations. chemspeed.com
In-line Analysis: Integrating analytical techniques (e.g., NMR, MS, IR) directly into flow reactors will enable real-time monitoring of reaction progress, leading to faster optimization and a deeper understanding of reaction kinetics.
Advanced In Situ Spectroscopic Methodologies for Real-Time Mechanistic Probing
A thorough understanding of the reaction mechanisms is critical for optimizing existing transformations and designing new ones. The isotopic label in this compound makes it an excellent probe for mechanistic studies. researchgate.netresearchgate.net
Future research will leverage advanced in situ spectroscopic techniques to study the reactions of this compound in real-time:
In Situ NMR and IR Spectroscopy: These techniques can provide detailed information about the structure and concentration of reactants, intermediates, and products as the reaction proceeds. organic-chemistry.orgkit.edu This is particularly valuable for identifying transient intermediates that are difficult to isolate and characterize by conventional methods.
Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is highly suitable for studying reactions in aqueous solutions and for monitoring changes in specific functional groups, such as the C≡C triple bond.
Kinetic Isotope Effect (KIE) Studies: The presence of deuterium allows for precise KIE studies, which can help elucidate the rate-determining step of a reaction and provide insights into the nature of transition states.
Computational Modeling: Combining experimental in situ data with density functional theory (DFT) and other computational methods will provide a comprehensive picture of the reaction pathways, transition state energies, and the role of the catalyst.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, materials science, and biomedical research, all while adhering to the principles of modern, sustainable, and efficient chemistry.
Q & A
Q. What are the optimal synthetic routes for preparing trimethyl[(3,3,3-²H₃)prop-1-yn-1-yl]silane?
The synthesis typically involves the reaction of deuterated propargyl derivatives with trimethylchlorosilane (TMSCI) in the presence of a strong base (e.g., NaH or KOtBu) under inert conditions (N₂/Ar) to prevent oxidation. For example, phenylacetylene analogs react with TMSCI to form silylated alkynes via nucleophilic substitution, with yields exceeding 70% when using anhydrous solvents like THF or DMF . Purification often involves distillation or flash chromatography to isolate the product from unreacted starting materials .
Q. How can researchers ensure the purity and structural fidelity of this compound post-synthesis?
Characterization relies on a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR. For deuterated analogs, deuterium NMR (²H NMR) is critical to confirm isotopic labeling. For example, in related silane compounds, ¹H NMR shows distinct peaks for trimethylsilyl groups (δ ~0.1–0.3 ppm), while alkyne protons (if non-deuterated) appear at δ ~2.0–3.0 ppm . HRMS should match the theoretical molecular weight (e.g., C₆H₁₁D₃Si requires m/z ≈ 129.15) .
Q. What are the key safety considerations when handling trimethylsilyl alkynes?
The compound is moisture-sensitive and may release HCl upon hydrolysis. Use gloveboxes or Schlenk lines for air-free handling. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste should be neutralized with a mild base (e.g., NaHCO₃) before disposal .
Advanced Research Questions
Q. How does the deuterated propargyl group influence reaction kinetics in cross-coupling reactions?
The deuterium isotope effect (DIE) can slow reaction rates in steps where C-D bond cleavage is rate-determining. For example, in Sonogashira couplings, deuterated alkynes exhibit 10–20% lower reactivity compared to non-deuterated analogs, requiring longer reaction times or elevated temperatures (e.g., 80°C vs. 60°C) . Kinetic studies using ¹H/²H NMR can quantify these effects .
Q. What strategies enable selective functionalization of the trimethylsilyl group without alkyne degradation?
Fluoride-mediated desilylation (e.g., TBAF in THF) selectively removes the silyl group while preserving the alkyne. Alternatively, electrophilic substitution at the silicon center can be achieved using halogens (e.g., Br₂ in CCl₄) to form Si-X bonds . Computational studies (DFT) suggest that steric hindrance from the trimethylsilyl group directs regioselectivity in subsequent reactions .
Q. Can this compound serve as a precursor for catalytic applications or material science?
Yes. The alkyne moiety enables click chemistry (e.g., CuAAC) for polymer functionalization, while the silyl group enhances thermal stability in silicon-based materials. For instance, silylated alkynes are used in metal-organic frameworks (MOFs) to improve porosity and gas adsorption properties .
Methodological Notes
- Contradictions in Data : and report varying yields for similar reactions (70% vs. 97%), likely due to differences in catalyst loading or solvent purity. Researchers should optimize conditions based on their specific deuterated substrates.
- Advanced Applications : Dual functionalization (e.g., introducing epoxide groups as in ) expands utility in bioorthogonal chemistry but requires careful control of reaction pH and temperature to avoid side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
